6,7-Dimethoxy-4-ethylcoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

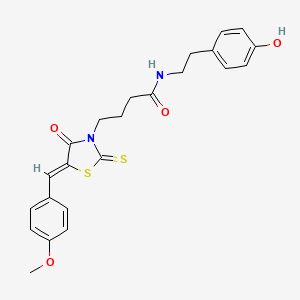

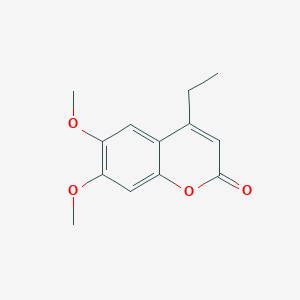

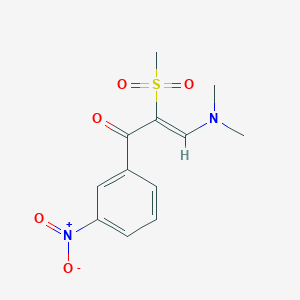

6,7-Dimethoxy-4-ethylcoumarin is a synthetic compound that belongs to the coumarin family . It has the empirical formula C13H14O4 and a molecular weight of 234.25 .

Synthesis Analysis

The synthesis of coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, has attracted the attention of many research groups . The Pechmann coumarin synthesis method is commonly used, which involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-ethylcoumarin is represented by the SMILES stringCCC1=CC(=O)Oc2cc(OC)c(OC)cc12 . This indicates that the molecule contains a coumarin core structure with ethyl and methoxy substituents. Physical And Chemical Properties Analysis

6,7-Dimethoxy-4-ethylcoumarin is a solid substance . Its empirical formula is C13H14O4, and it has a molecular weight of 234.25 .科学的研究の応用

Photophysics and Hydration Dynamics

6,7-Dimethoxy-coumarin derivatives are valuable in investigating biological systems due to their strong micro-environment sensitivity. Acetyloxymethyl-6,7-dimethoxycoumarin (Ac-DMC) has been studied for its photophysics and hydration dynamics in biologically relevant systems. The time-dependent fluorescence shift (TDFS) method revealed its sensitivity towards hydration and mobility in its microenvironment, making it useful for studying hydration parameters in biological systems (Ghose et al., 2018).

Antioxidant Properties

A study on 6-ethoxy-4-methylcoumarin, a similar compound, demonstrated its antioxidant properties. This compound exhibited antioxidant activity at a specific concentration without altering the oxidative status. This finding suggests potential antioxidant applications for similar coumarin derivatives (Çelikezen et al., 2020).

Antiangiogenic Activity

4-Senecioyloxymethyl-6,7-dimethoxycoumarin, a compound closely related to 6,7-Dimethoxy-4-ethylcoumarin, showed significant antiangiogenic activity. Systematic modification of this molecule indicated that the 6,7-dimethoxy moiety is important for its bioactivity. This leads to the understanding that similar compounds may have potential in antiangiogenic therapy (Nam et al., 2002).

Pesticidal Activity

6,7-Dimethoxy coumarin has demonstrated herbicidal and antifungal activities against various plant pathogens, suggesting its potential use in agricultural applications. This research emphasizes the significance of coumarin derivatives in developing new pest control agents (Zhao-li, 2007).

Immunosuppressive Effects

Compounds containing the dimethoxy-coumarin moiety, such as those found in Urtica dentata Hand, have shown potent immunosuppressive activities. This suggests the potential use of 6,7-dimethoxy coumarin derivatives in developing treatments for autoimmune diseases (Hou et al., 2010).

Anti-inflammatory Activity

5,7-Dimethoxy-4-phenylcoumarin, related to 6,7-dimethoxy coumarin, has shown anti-inflammatory effects in vitro. This supports the potential application of similar coumarin derivatives as anti-inflammatory agents (Taechowisan et al., 2007).

Antitumor Activity

A new coumarin isolated from Monotes engleri, structurally similar to 6,7-dimethoxy coumarin, exhibited cytotoxic effects against tumor cell lines. This highlights the potential of 6,7-dimethoxy coumarin derivatives in cancer research (Seo et al., 2000).

Antifungal Activity

Compounds derived from Aspergillus terreus, including 6,7-dimethoxy-4-hydroxymellein, demonstrated significant antifungal activities. This suggests the role of 6,7-dimethoxy coumarin derivatives in developing antifungal treatments (Choudhary et al., 2004).

Anticoagulant Activity

Research on Viola yedoensis Makino revealed dicoumarins with anticoagulant activities, indicating the potential of 6,7-dimethoxy coumarin derivatives in developing anticoagulant drugs (Zhou et al., 2009).

Genotoxic/Clastogenic Potential Assessment

Studies on the genotoxic and clastogenic potential of coumarin derivatives, including 6,7-dihydroxycoumarin, have been conducted to evaluate their safety for human use. This research is crucial for the development of coumarin-based drugs (Marques et al., 2015).

Safety And Hazards

将来の方向性

The synthesis and application of coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, continue to be an active area of research due to their biological activity and application value in fluorescent probes . Future research may focus on optimizing synthesis conditions and exploring new applications for these compounds .

特性

IUPAC Name |

4-ethyl-6,7-dimethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNPGHAGVLUKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-4-ethylcoumarin | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)

![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)

![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)

![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)

![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)